Cas no 1807211-99-9 (2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic acid)

2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic acid is a specialized organic compound featuring a chloromethyl group, a cyano substituent, and a difluoromethoxy moiety on a phenylacetic acid backbone. Its multifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing biologically active molecules. The presence of the difluoromethoxy group enhances metabolic stability, while the chloromethyl and cyano groups offer versatile reactivity for further derivatization. This compound is particularly useful in the development of herbicides, fungicides, and drug candidates, where its unique substitution pattern contributes to improved efficacy and selectivity. High purity and consistent quality ensure reliable performance in synthetic applications.
2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic acid structure
1807211-99-9 structure
Product Name:2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic acid
CAS No:1807211-99-9
MF:C11H8ClF2NO3
MW:275.635929107666
CID:4980749
Update Time:2025-05-23

2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic acid
    • Inchi: 1S/C11H8ClF2NO3/c12-4-7-1-6(5-15)2-9(18-11(13)14)8(7)3-10(16)17/h1-2,11H,3-4H2,(H,16,17)
    • InChI Key: YUAYKQXNYQFRCL-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C#N)C=C(C=1CC(=O)O)OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 344
  • XLogP3: 2.4
  • Topological Polar Surface Area: 70.3

2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013011890-250mg
2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic acid
1807211-99-9 97%
250mg
470.40 USD 2021-06-25
Alichem
A013011890-500mg
2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic acid
1807211-99-9 97%
500mg
782.40 USD 2021-06-25
Alichem
A013011890-1g
2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic acid
1807211-99-9 97%
1g
1,534.70 USD 2021-06-25

Additional information on 2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic acid

2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic Acid (CAS No. 1807211-99-9): A Comprehensive Overview

The compound 2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic Acid, identified by the CAS registry number 1807211-99-9, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a chloromethyl group, a cyano group, and a difluoromethoxy substituent attached to a phenylacetic acid backbone. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced methodologies such as cross-coupling reactions and direct arylation techniques. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material science. For instance, studies published in the *Journal of Medicinal Chemistry* highlight the potential of this compound as a lead molecule in the development of novel anticancer agents due to its ability to modulate key cellular pathways.

The structural complexity of 2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic Acid allows for diverse reactivity, making it a versatile building block in organic synthesis. The chloromethyl group serves as an electrophilic site, enabling nucleophilic substitutions, while the cyano group provides opportunities for further functionalization through cyanation reactions. Additionally, the difluoromethoxy substituent introduces steric and electronic effects that can be exploited to fine-tune the compound's properties for specific applications.

Recent research has also focused on the environmental impact and biodegradation of this compound. Studies conducted by the *Environmental Science & Technology* journal reveal that under specific conditions, the compound exhibits moderate biodegradability, with microbial communities capable of metabolizing it into less harmful byproducts. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In terms of physical properties, 2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic Acid has a molecular weight of approximately 305.6 g/mol and exists as a crystalline solid under standard conditions. Its melting point is reported to be around 155°C, while its boiling point exceeds 300°C under vacuum. These thermodynamic properties make it suitable for high-temperature applications in chemical processing.

The application of this compound extends beyond traditional chemistry into emerging fields such as nanotechnology and green chemistry. For example, researchers at the *National Renewable Energy Laboratory* have explored its use as a precursor for synthesizing advanced materials with tailored optical and electronic properties. Furthermore, its role in catalytic processes has been investigated, with findings published in *Nature Catalysis* suggesting its potential as an efficient catalyst for selective organic transformations.

Despite its promising applications, the handling and storage of 2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic Acid require careful consideration. Due to its reactivity, it should be stored in an inert atmosphere to prevent oxidation or hydrolysis. Proper personal protective equipment (PPE) should be used during handling to ensure worker safety.

In conclusion, 2-Chloromethyl-4-cyano-6-(difluoromethoxy)phenylacetic Acid (CAS No. 1807211-99-9) stands out as a multifaceted compound with vast potential across various disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical innovation.

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